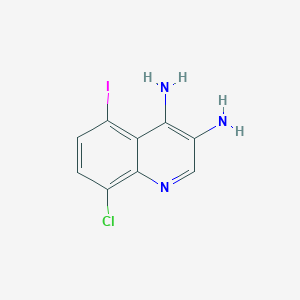

8-Chloro-5-iodoquinoline-3,4-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7ClIN3 |

|---|---|

Molecular Weight |

319.53 g/mol |

IUPAC Name |

8-chloro-5-iodoquinoline-3,4-diamine |

InChI |

InChI=1S/C9H7ClIN3/c10-4-1-2-5(11)7-8(13)6(12)3-14-9(4)7/h1-3H,12H2,(H2,13,14) |

InChI Key |

LJYNOVKVMOVRSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C(C=NC2=C1Cl)N)N)I |

Origin of Product |

United States |

Spectroscopic and Structural Characterization of 8 Chloro 5 Iodoquinoline 3,4 Diamine

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Without access to published research that has synthesized and characterized 8-Chloro-5-iodoquinoline-3,4-diamine, any attempt to generate data for the requested tables and detailed findings would be speculative and not based on factual, scientific evidence.

Reactivity and Derivatization Chemistry of 8 Chloro 5 Iodoquinoline 3,4 Diamine

Transformations at the Amino Functionalities

The vicinal diamine groups at the C-3 and C-4 positions are nucleophilic and are key to forming various derivatives through reactions such as acylation, alkylation, and cyclocondensation.

The primary amino groups of 8-chloro-5-iodoquinoline-3,4-diamine are expected to readily undergo acylation with acylating agents like acyl chlorides or anhydrides. Due to the presence of two amino groups, the reaction can potentially yield mono- or di-acylated products depending on the stoichiometry of the reagents and reaction conditions. Selective acylation of one amino group over the other can be challenging and may require specific reaction conditions or protecting group strategies. researchgate.net

Alkylation of the diamine groups can be achieved using various alkylating agents, such as alkyl halides. Similar to acylation, the reaction can lead to a mixture of mono- and di-alkylated products. The N-alkylation of diamines is a well-established transformation for the synthesis of compounds with modulated biological activities. nih.gov Direct alkylation of quinoline (B57606) N-oxides has also been reported as a strategy for introducing alkyl groups onto the quinoline scaffold. mdpi.com

Table 1: Predicted Acylation and Alkylation Reactions of this compound This table is predictive and based on the general reactivity of diamines and aminoquinolines.

| Reaction Type | Reagent Example | Product Type | Potential Conditions |

| Acylation | Acetyl chloride | Mono- or Di-acetylated diamine | Aprotic solvent (e.g., DCM, THF), Base (e.g., triethylamine, pyridine) |

| Alkylation | Methyl iodide | Mono- or Di-methylated diamine | Polar solvent (e.g., DMF, acetonitrile), Base (e.g., K₂CO₃, NaH) |

The ortho-diamine arrangement of the 3,4-diaminoquinoline moiety is a classic precursor for the synthesis of fused heterocyclic systems through cyclocondensation reactions. These reactions involve the condensation of the diamine with a reagent containing two electrophilic centers, leading to the formation of a new heterocyclic ring fused to the quinoline core.

One of the most common applications of ortho-diamines is the synthesis of fused imidazole (B134444) derivatives. Reaction with aldehydes or ketones, followed by an oxidative cyclization, can yield imidazo[4,5-c]quinolines. researchgate.netresearchgate.net Similarly, condensation with carboxylic acids or their derivatives can also lead to the formation of the imidazole ring. researchgate.netresearchgate.net

Furthermore, reaction with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or biacetyl, would be expected to form pyrazino[2,3-c]quinoline derivatives. The synthesis of quinoxalines (benzopyrazines) from the condensation of 1,2-aryldiamines with 1,2-dicarbonyl compounds is a well-established synthetic method. nih.govacs.orgrsc.org This methodology can be extrapolated to this compound to generate novel, complex heterocyclic systems. The synthesis of various pyrimidoquinolines through cyclocondensation reactions has also been extensively reviewed, highlighting the versatility of aminoquinolines in building fused systems. nih.govrsc.org

Table 2: Predicted Cyclocondensation Reactions of this compound This table is predictive and based on the established reactivity of ortho-diamines.

| Reagent Type | Reagent Example | Fused Heterocycle |

| Aldehyde | Benzaldehyde | Imidazo[4,5-c]quinoline |

| 1,2-Diketone | Biacetyl (2,3-butanedione) | Pyrazino[2,3-c]quinoline |

| Carboxylic Acid | Acetic acid | Imidazo[4,5-c]quinoline |

| β-Ketoester | Ethyl acetoacetate | Diazepino[2,3-c]quinoline |

Halogen-Mediated Cross-Coupling Reactions at C-5 and C-8 Positions

The presence of two different halogen atoms on the quinoline ring, iodine at C-5 and chlorine at C-8, allows for selective and sequential functionalization through palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions generally follows the order I > Br > OTf > Cl. rsc.org This difference in reactivity enables the selective coupling at the more reactive C-5 iodo position while leaving the C-8 chloro position intact for subsequent transformations.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an aryl or vinyl halide and an organoboron compound. nih.govtandfonline.com For this compound, it is anticipated that the reaction with an aryl- or heteroarylboronic acid would occur selectively at the C-5 position due to the higher reactivity of the carbon-iodine bond. researchgate.net This regioselectivity allows for the introduction of a wide range of aryl and heteroaryl substituents at this position. Subsequent coupling at the C-8 chloro position would require more forcing reaction conditions.

Table 3: Predicted Suzuki-Miyaura Cross-Coupling Reactions

| Position | Coupling Partner | Catalyst System (Example) | Product |

| C-5 (Iodo) | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O | 8-Chloro-5-phenylquinoline-3,4-diamine |

| C-8 (Chloro) | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₃PO₄, Dioxane | 5-Aryl-8-(4-methoxyphenyl)quinoline-3,4-diamine |

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. tandfonline.comresearchgate.netorganic-chemistry.org This reaction would allow for the introduction of various primary or secondary amines at the halogenated positions of the quinoline core. Similar to the Suzuki-Miyaura coupling, the initial amination is expected to occur preferentially at the C-5 iodo position. researchgate.net This selective functionalization can be used to synthesize a variety of 5-amino-8-chloroquinoline derivatives, which could then undergo a second Buchwald-Hartwig amination at the C-8 position if desired.

Table 4: Predicted Buchwald-Hartwig Amination Reactions

| Position | Amine | Catalyst System (Example) | Product |

| C-5 (Iodo) | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu, Toluene | 8-Chloro-5-(morpholin-4-yl)quinoline-3,4-diamine |

| C-8 (Chloro) | Aniline (B41778) | Pd(OAc)₂, XPhos, Cs₂CO₃, Dioxane | 5-Amino-8-anilinoquinoline-3,4-diamine |

The Sonogashira and Heck reactions are important palladium-catalyzed methods for the formation of carbon-carbon bonds, specifically for introducing alkynyl and alkenyl groups, respectively.

The Sonogashira coupling of terminal alkynes with aryl halides is a reliable method for the synthesis of arylalkynes. mdpi.comorganic-chemistry.org For this compound, the reaction with a terminal alkyne is expected to proceed with high regioselectivity at the C-5 iodo position. nih.govunisa.ac.za This would yield 5-alkynyl-8-chloroquinoline derivatives.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. buecher.deorganic-chemistry.org This reaction would allow for the introduction of alkenyl substituents onto the quinoline scaffold. The regioselectivity of the Heck reaction can be influenced by both steric and electronic factors of the alkene substrate. nih.govresearchgate.netlibretexts.org As with the other cross-coupling reactions, the initial Heck coupling is predicted to occur at the more reactive C-5 iodo position.

Table 5: Predicted Sonogashira and Heck Coupling Reactions

| Reaction Type | Position | Coupling Partner | Catalyst System (Example) | Product |

| Sonogashira | C-5 (Iodo) | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Triethylamine | 8-Chloro-5-(phenylethynyl)quinoline-3,4-diamine |

| Heck | C-5 (Iodo) | Styrene | Pd(OAc)₂, P(o-tol)₃, Triethylamine | 8-Chloro-5-styrylquinoline-3,4-diamine |

Reactivity of the Quinoline Core

The reactivity of the quinoline core in "this compound" is dictated by the electronic properties and positions of its various substituents. The quinoline ring system is a bicyclic heteroaromatic compound, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. In general, the benzene ring (carbocyclic ring) is more susceptible to electrophilic attack, while the pyridine ring (heterocyclic ring) is more prone to nucleophilic attack, particularly at positions 2 and 4. tutorsglobe.comyoutube.com The substituents on the "this compound" molecule—two amino groups, a chloro group, and an iodo group—significantly influence this inherent reactivity.

Electrophilic Aromatic Substitution Patterns on the Quinoline Ring

Electrophilic aromatic substitution (EAS) on the quinoline ring is generally favored on the more electron-rich benzene portion, typically at positions 5 and 8. imperial.ac.ukpharmaguideline.comquimicaorganica.org However, the directing effects of the pre-existing substituents play a crucial role in determining the regioselectivity of further substitution. In the case of "this compound," the 3,4-diamino groups are powerful activating and ortho-, para-directing groups. Their strong electron-donating nature, through resonance, significantly increases the electron density of the entire quinoline ring system, making it more reactive towards electrophiles than unsubstituted quinoline.

The primary directing influence will arise from the amino groups at positions 3 and 4. The amino group at position 4 will strongly activate the ortho positions (3 and 5) and the para position (no direct para position in the same ring). The amino group at position 3 will activate its ortho positions (2 and 4) and its para position (no direct para position in the same ring). The cumulative effect of these two adjacent amino groups will strongly activate the available positions on the quinoline nucleus.

The chloro and iodo groups at positions 8 and 5, respectively, are deactivating groups due to their inductive electron-withdrawing effect, but they are also ortho-, para-directing due to resonance effects. libretexts.org However, the activating influence of the diamino substituents is expected to overwhelmingly dominate the deactivating effects of the halogens.

Considering the combined directing effects, the most probable sites for electrophilic attack on the "this compound" ring are the positions that are most activated by the amino groups and not sterically hindered. The positions ortho and para to the amino groups are C-2, C-5, and potentially C-6 and C-7. Given that C-5 is already substituted with an iodo group, the likely positions for electrophilic substitution would be C-2, C-6, and C-7. The precise outcome would depend on the specific electrophile and reaction conditions.

| Position | Influence of Substituents | Predicted Reactivity |

|---|---|---|

| C-2 | Ortho to 3-amino group | Possible site of substitution |

| C-6 | Para to 3-amino group (indirectly), Meta to 8-chloro and 5-iodo | Likely site of substitution |

| C-7 | Ortho to 8-chloro group, Para to 5-iodo group | Possible site of substitution |

Nucleophilic Aromatic Substitution on Halogenated Quinoline Position

Nucleophilic aromatic substitution (SNAr) on quinoline typically occurs at the 2- and 4-positions, especially when a good leaving group, such as a halogen, is present. quimicaorganica.org Halogens on the benzene ring of the quinoline are generally much less reactive towards nucleophilic substitution. iust.ac.ir For "this compound," the halogen atoms are located on the benzene ring at positions 5 and 8.

However, under specific conditions, such as the use of very strong nucleophiles or transition-metal catalysis, substitution of the chloro and iodo groups might be possible. The relative reactivity of the chloro and iodo groups in such reactions is not straightforward. Generally, in SNAr reactions, the carbon-halogen bond breaking is not the rate-determining step, and reactivity often follows the order F > Cl > Br > I, due to the higher electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. masterorganicchemistry.com Conversely, in many metal-catalyzed cross-coupling reactions, the reactivity order is I > Br > Cl, due to the weaker carbon-halogen bond strength.

Therefore, without specific experimental data, it is difficult to definitively predict the outcome of nucleophilic substitution reactions. It is reasonable to presume that forcing conditions would be required to achieve any substitution of the 8-chloro and 5-iodo groups.

| Position | Halogen | Predicted Reactivity | Influencing Factors |

|---|---|---|---|

| C-8 | Chloro | Low | Position on the benzene ring; deactivation by electron-donating amino groups. |

| C-5 | Iodo | Low | Position on the benzene ring; deactivation by electron-donating amino groups. May be more reactive in metal-catalyzed reactions. |

Conclusion and Future Perspectives in 8 Chloro 5 Iodoquinoline 3,4 Diamine Research

Summary of Key Research Advances in Synthesis and Reactivity

While direct research on 8-Chloro-5-iodoquinoline-3,4-diamine is limited, its synthesis and reactivity can be inferred from decades of advances in quinoline (B57606) chemistry. The construction of the core quinoline ring is well-established through classical methods, which have been progressively modified to enhance efficiency and environmental compatibility. nih.gov

Key Synthetic Strategies:

Classical Annulation: Methods like the Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an active methylene (B1212753) group, remain fundamental. nih.govnih.gov For the target compound, a plausible precursor would be a highly substituted 2-aminobenzaldehyde derivative.

Modern Catalytic Approaches: Recent progress has focused on transition-metal-catalyzed reactions, including C-H activation and oxidative annulation, which offer novel pathways to substituted quinolines under milder conditions. mdpi.com These methods could potentially streamline the synthesis of the heavily substituted core of this compound.

Functional Group Interconversion: The synthesis of the 3,4-diamine functionality often relies on the reduction of a corresponding nitro-amino or dinitro precursor. A likely synthetic route to the target compound would involve the nitration of a pre-formed 8-chloro-5-iodoquinoline, followed by reduction and subsequent amination steps. The availability of precursors like 8-Chloro-3-iodo-5-nitroquinoline suggests this is a viable pathway. chemscene.com

Reactivity Insights: The reactivity of this compound is dictated by its distinct functional groups:

o-Diamine Moiety: The adjacent amino groups at the C3 and C4 positions are primed for cyclocondensation reactions. This makes the compound an ideal precursor for synthesizing fused polycyclic heteroaromatic systems, such as pyrimido[5,4-c]quinolines, which are of interest for their biological properties. nih.gov

Halogen Atoms: The presence of both chlorine and iodine offers opportunities for regioselective functionalization. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for sequential and site-specific introduction of new substituents.

The table below summarizes foundational synthetic methods applicable to quinoline derivatives.

| Synthetic Method | Precursors | Typical Conditions | Relevance to this compound |

| Friedländer Annulation | 2-Aminobenzaldehyde/ketone, Methylene ketone/aldehyde | Acid or base catalysis, heating | Construction of the core quinoline skeleton from suitably substituted aniline (B41778) derivatives. nih.gov |

| Skraup Synthesis | Aniline, Glycerol (B35011), Sulfuric acid, Oxidizing agent | Strong acid, high temperature | A classical, though harsh, method for quinoline synthesis. nih.gov |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound | Strong acid | A versatile method for producing a variety of substituted quinolines. nih.gov |

| Palladium-Catalyzed Cross-Coupling | Aryl halide, Boronic acid/alkyne/amine | Pd catalyst, base, solvent | Post-synthesis functionalization at the C5 (iodo) and C8 (chloro) positions. |

Unexplored Avenues in Synthetic Methodologies for Quinoline-3,4-diamines

Despite the wealth of knowledge in quinoline synthesis, several modern and sustainable methodologies remain underexplored for producing highly substituted quinoline-3,4-diamines. The development of novel synthetic routes could provide more efficient, atom-economical, and environmentally benign access to this class of compounds.

Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step, offer a powerful strategy for rapidly building molecular complexity. rsc.org Designing an MCR to assemble the this compound scaffold directly from simple precursors would represent a significant advancement, minimizing waste and purification steps.

Flow Chemistry: Continuous flow synthesis provides enhanced control over reaction parameters (temperature, pressure, mixing), improving safety, scalability, and yield. Applying flow chemistry to hazardous steps, such as nitration or reactions involving unstable intermediates, could make the synthesis of quinoline-3,4-diamines safer and more efficient.

Photocatalysis and Electrochemistry: Visible-light photocatalysis and electrosynthesis are emerging as powerful tools in organic chemistry, enabling unique bond formations under exceptionally mild conditions. These methods could be harnessed to forge the quinoline core or to functionalize the C-H bonds of the quinoline ring directly, bypassing the need for pre-functionalized starting materials.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by promoting rapid and uniform heating. frontiersin.org This technique has been successfully applied to many heterocyclic syntheses and could accelerate key steps in the formation of the target diamine. rsc.org

Opportunities in Advanced Materials and Catalysis Design

The unique electronic and structural features of this compound make it an attractive candidate for applications beyond traditional organic synthesis.

Ligand Design for Homogeneous Catalysis: The ortho-diamine functionality is an excellent bidentate chelating motif for transition metals. The compound could serve as a scaffold for novel pincer-type ligands. Coordination with metals like copper, palladium, or rhodium could yield catalysts for a range of organic transformations, including oxidation and cross-coupling reactions. mdpi.comscilit.com The electronic properties of the catalyst could be fine-tuned by modifying the substituents at the halogenated positions.

Building Blocks for Organic Electronics: Fused heteroaromatic systems derived from the diamine moiety could possess interesting photophysical properties. The presence of heavy atoms (iodine and chlorine) can promote intersystem crossing, making such derivatives potentially useful as phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs).

Monomers for Conductive Polymers: The diamine groups offer reactive sites for polymerization. Oxidative polymerization or condensation with dicarbonyl compounds could produce novel conjugated polymers. The halogen atoms provide a handle for post-polymerization functionalization, allowing for the tuning of the polymer's electronic and physical properties for applications in sensors or organic photovoltaics.

Chemosensors: The diamine moiety can act as a binding site for specific metal ions or anions. Upon binding, the electronic structure of the quinoline system would be perturbed, leading to a change in its fluorescence or UV-Vis absorption spectrum. This could be exploited to develop selective and sensitive chemosensors for environmental or biological monitoring. nih.gov

Interdisciplinary Research Potential in Chemical Sciences

The multifaceted nature of this compound opens doors to extensive interdisciplinary collaboration. Its potential applications span multiple domains of chemical science, creating a nexus for innovation.

Chemical Biology: Quinoline scaffolds are prevalent in biologically active molecules and pharmaceuticals. frontiersin.orgwikipedia.org While avoiding direct therapeutic claims, the 3,4-diamine derivative can be used as a molecular probe or a building block to synthesize complex molecules for screening in biological systems. Its ability to chelate metals is also relevant for studying metalloenzymes or developing ionophores.

Supramolecular Chemistry: The planar, aromatic structure of the quinoline core, combined with the hydrogen-bonding capabilities of the diamine groups, makes it an ideal component for designing self-assembling systems. It could be incorporated into macrocycles, cages, or coordination polymers, leading to new materials with tailored porosities or recognition properties.

Environmental and Green Chemistry: The development of catalysts based on this scaffold aligns with the principles of green chemistry. Creating highly efficient and recyclable catalysts for important industrial reactions is a major goal. rsc.org Furthermore, its potential use in chemosensors contributes to the development of new technologies for monitoring environmental pollutants. nih.gov

The table below highlights the interdisciplinary connections stemming from the compound's core features.

| Structural Feature | Research Area | Potential Interdisciplinary Application |

| Quinoline Core | Medicinal Chemistry, Chemical Biology | Scaffold for synthesizing molecular probes to study biological processes. frontiersin.org |

| ortho-Diamine Moiety | Catalysis, Supramolecular Chemistry | Development of novel metal-organic frameworks (MOFs) or homogeneous catalysts for sustainable chemical production. mdpi.com |

| Halogen Substituents (Cl, I) | Materials Science, Polymer Chemistry | Monomer for functional polymers used in organic electronics and sensor technology. |

| Fused Aromatic System | Photophysics, Analytical Chemistry | Core structure for fluorescent chemosensors for detecting heavy metal pollutants. |

Q & A

Q. What ethical and reporting standards apply to publishing research on this compound?

- Methodological Answer : Adhere to ICMJE guidelines for chemical nomenclature and safety disclosures. Disclose all reagent sources, purity levels, and conflicts of interest. Use peer-reviewed journals (e.g., Polish Journal of Chemical Technology) for dissemination, ensuring raw data and computational codes are archived in open-access repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.